molecular formula C13H10N4O3 B1460602 N'-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 2197063-19-5

N'-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide

Cat. No. B1460602
CAS RN: 2197063-19-5
M. Wt: 270.24 g/mol
InChI Key: PBAPIVMXPCDONG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N’-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide is achieved via a five-component cascade reaction . This involves the use of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . The process is efficient and straightforward, highlighting the easily available starting materials, operational simplicity, clean reaction profile, the use of environmentally benign solvents, and tolerance of a wide variety of functional groups .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N’-2-furoylimidazo[1,2-a]pyridine-6-carbohydrazide include a sequence of N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

1. Synthesis of Functionalized 2-Pyridone Derivatives Functionalized 2-pyridone derivatives were synthesized from thiazolo[3,2-a]pyridine-6-carbohydrazides or tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazides using acetic acid as solvent. This method offers advantages like mild reaction conditions and the preparation of potentially bioactive compounds (Masoud Mohammadi Vala, M. Bayat, Y. Bayat, 2020).

2. Efficient Synthesis via a Five-Component Cascade Reaction A highly efficient synthesis method for N-fused heterocyclic compounds including N′-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide derivatives was achieved through a five-component cascade reaction. This method is notable for its simplicity, clean reaction profile, and use of environmentally benign solvents (H. Hosseini, M. Bayat, 2019).

Biological Activities

1. Antifungal Activity Novel imidazo[1,2-a]pyridines showed moderate antifungal activity against various strains, including Microsporum gypseum and Candida species. Some compounds demonstrated significant activity, highlighting their potential as antifungal agents (Füsun Göktaş, N. Cesur, D. Şatana, M. Uzun, 2014).

2. Cytotoxic Activity A series of compounds including N-acylfuro[2,3-b]pyridine-2-carbohydrazide and pyrido[3′,2′:4,5]furo[3,2-d]pyrimidine derivatives exhibited promising cytotoxic activity against aggressive breast carcinoma cell lines. This study underlines the potential of these compounds as anticancer agents (R. N. Kumar, G. M. Reddy, P. Nagendar, C. Kurumurthy, P. S. Rao, S. Karnewar, S. Kotamraju, B. Narsaiah, 2014).

3. Tyrosinase Inhibitors A novel series of imidazo[1,2-a]pyridine 2-carbohydrazide derivatives were synthesized and showed significant inhibitory activity against mushroom Tyrosinase. These compounds could serve as promising candidates in medicine, cosmetics, or the food industry (Tahereh Damghani, Saba Hadaegh, Mahsima Khoshneviszadeh, S. Pirhadi, Razieh Sabet, M. Khoshneviszadeh, N. Edraki, 2020).

4. Selective Sensor for Al3+ A novel fluorescent sensor based on imidazo[1,2-a]pyridine exhibited high sensitivity and selectivity towards Al3+ ions through a significant "turn-on" fluorescence response. This work also highlighted the sensor's potential as a pH sensor for alkali environments (Ping Li, Shihua Xiao, 2016).

properties

IUPAC Name

N'-(furan-2-carbonyl)imidazo[1,2-a]pyridine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c18-12(15-16-13(19)10-2-1-7-20-10)9-3-4-11-14-5-6-17(11)8-9/h1-8H,(H,15,18)(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPIVMXPCDONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)C2=CN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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